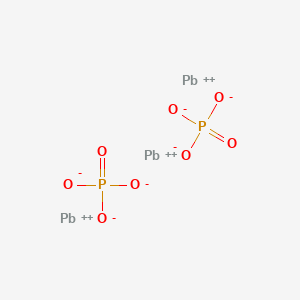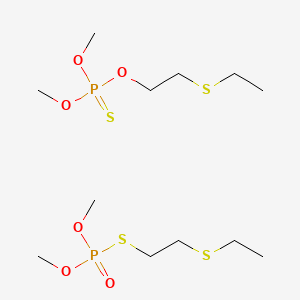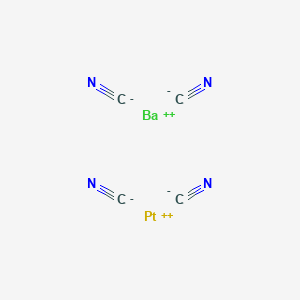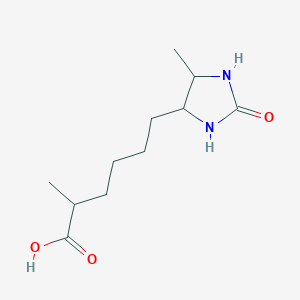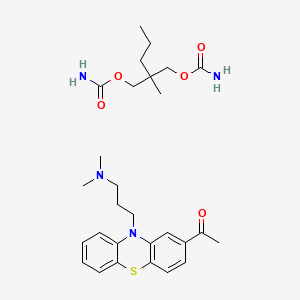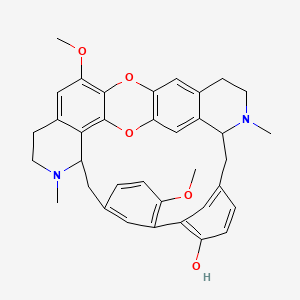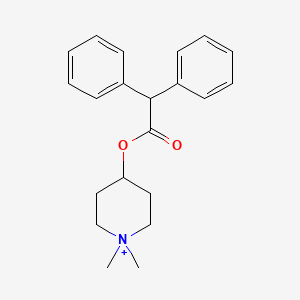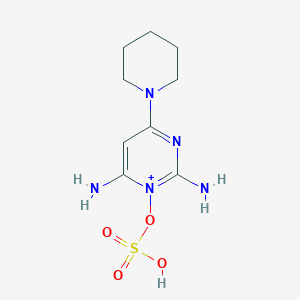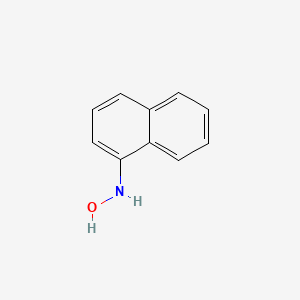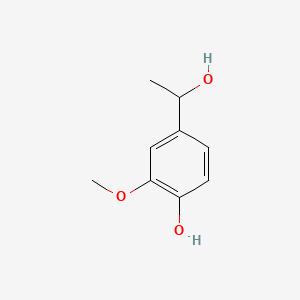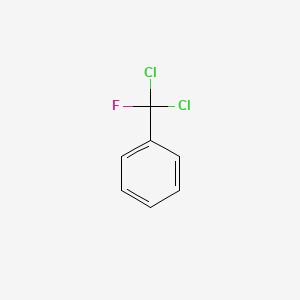
(Dichlorofluoromethyl)benzene
描述
(Dichlorofluoromethyl)benzene is a chemical compound with the molecular formula C7H5Cl2F . It is a member of the benzene family, which are aromatic hydrocarbons .
Synthesis Analysis
The synthesis of benzene derivatives like (Dichlorofluoromethyl)benzene often involves taking into account the effect of directing groups. The order of reactions can change the products produced . A continuous-flow methodology has been reported to effectively address process challenges in the synthesis of m-difluorobenzene .Molecular Structure Analysis
The molecular structure of (Dichlorofluoromethyl)benzene consists of a six-membered ring of carbon atoms, each bonded to one hydrogen atom . The benzene ring involves the formation of three delocalized π-orbitals spanning all six carbon atoms .Chemical Reactions Analysis
Benzene and its derivatives undergo various types of reactions. For example, benzene reacts with sodium hydroxide solution at temperatures around and this reaction was once an important commercial process for the production of benzenol (phenol) .Physical And Chemical Properties Analysis
Benzene, to which (Dichlorofluoromethyl)benzene belongs, is a nonpolar molecule and is usually a colorless liquid or solid with a characteristic aroma. It is immiscible with water but readily miscible with organic solvents . The molecular weight of (Dichlorofluoromethyl)benzene is 179.02 g/mol .科学研究应用
Fluorescence-Based Materials and Techniques
Field
This application falls under the field of Organic & Biomolecular Chemistry .
Summary of Application
Benzene-based fluorophores, including (Dichlorofluoromethyl)benzene, have been used extensively in various research fields and industries . These fluorophores have ushered in a new era in biology and materials science .
Methods of Application
The design and analysis of these fluorophores involve understanding the relationship between their structure and photophysical properties . They typically have an electron-donor (D)–acceptor (A) type dipolar structure within a compact benzene backbone .
Results or Outcomes
These fluorophores have led to significant advances in analytical, imaging, and sensing techniques . They have been instrumental in the development of new materials science fields .
Occupational Health and Safety
Field
This application is in the field of Occupational Health and Safety .
Summary of Application
Benzene, including its derivatives like (Dichlorofluoromethyl)benzene, is commonly used in industry . However, it’s a human carcinogen leading to leukemia .
Methods of Application
Research in this field involves conducting systematic reviews and meta-analyses to understand the impact of benzene exposure on workers’ genetic damage indicators .
Results or Outcomes
Studies have shown that occupational benzene exposure can affect multiple genetic damage indicators . Even at an exposure concentration lower than 3.25 mg/m3, benzene exposure has genotoxicity . These findings provide a scientific basis for the revision of occupational disease prevention strategies .
Fluorescent Dyes in Chemical Engineering
Field
This application is in the field of Chemical Engineering .
Summary of Application
Benzene-based compounds are used in the creation of fluorescent dyes . The number of benzene rings within these dyes can impact their excitation wavelength .
Methods of Application
The relationship between the number of benzene rings and the excitation wavelength of fluorescent dyes is studied using both experimental results and theoretical calculations .
Results or Outcomes
A positive linear relationship has been found between the number of benzene rings within fluorescent dyes and its excitation wavelength . This finding could have significant implications for the field of chemical engineering .
安全和危害
属性
IUPAC Name |
[dichloro(fluoro)methyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2F/c8-7(9,10)6-4-2-1-3-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMEURKZGLJYCGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(F)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060099 | |
| Record name | (Dichlorofluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Dichlorofluoromethyl)benzene | |
CAS RN |
498-67-9 | |
| Record name | (Dichlorofluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=498-67-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha,alpha-Dichloro-alpha-fluorotoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498679 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, (dichlorofluoromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (Dichlorofluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (dichlorofluoromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.153 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



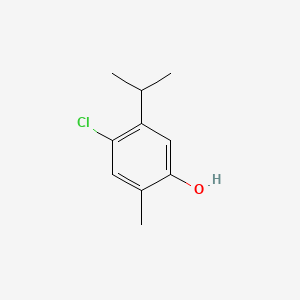
![4-[2-(Tert-butylamino)-1-hydroxyethyl]phenol](/img/structure/B1221344.png)
